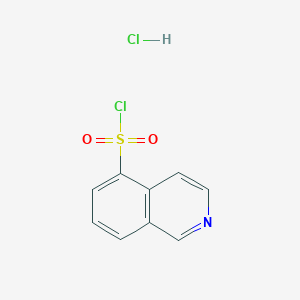

Isoquinoline-5-sulfonyl chloride hydrochloride

描述

Isoquinoline-5-sulfonyl chloride hydrochloride (CAS: 105627-79-0) is a sulfonylation reagent widely employed in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its molecular formula is C₉H₆ClNO₂S·HCl, with a molecular weight of 264.13 g/mol . Key properties include:

- SMILES Notation: Cl.ClS(=O)(=O)c1cccc2cnccc12

- InChI Key: InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H

- Storage: -20°C (neat form) with room-temperature shipping .

- Applications: Used as a versatile intermediate in medicinal chemistry and materials science due to its reactive sulfonyl chloride moiety .

属性

IUPAC Name |

isoquinoline-5-sulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S.ClH/c10-14(12,13)9-3-1-2-7-6-11-5-4-8(7)9;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQNTWHQJJVIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519255 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-79-0 | |

| Record name | Isoquinoline-5-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step Alkylation-Oxidative Chlorosulfonation

The predominant method involves:

-

Synthesis of S-Isoquinoline Isothiourea Salt :

-

Oxidative Chlorosulfonation :

Critical Factors :

-

Solvent polarity directly impacts intermediate yield. DMF outperforms methanol and ethanol, achieving 99% yield in Step 1.

-

Stoichiometric excess of thiourea (1:1.2 molar ratio) maximizes bromide displacement.

Optimization of Reaction Conditions

Orthogonal Experiment Design for Step 1

A three-factor, three-level orthogonal experiment (Table 1) identified optimal parameters for synthesizing S-isoquinoline isothiourea salt:

Table 1: Orthogonal Experiment Factors and Levels

| Factor | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Solvent (A) | Methanol | Ethanol | DMF |

| Molar Ratio (B) | 1:1 | 1:1.2 | 1:1.4 |

| Reaction Time (C) | 4 hours | 5 hours | 6 hours |

Results :

Oxidizing Agent Selection in Step 2

Comparative studies of oxidizing agents (Table 2) revealed NCS as the most efficient:

Table 2: Oxidizing Agent Performance Comparison

| Oxidizing Agent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| NCS | 95.9 | 99.5 | 2 |

| KClO₃ | 82.5 | 99.2 | 2 |

| H₂O₂ | 50.6 | 99.0 | 3 |

| KMnO₄ | 20.3 | 99.0 | 1 |

Key Observations :

-

NCS provides near-quantitative yield due to its mild reactivity and compatibility with aqueous HCl.

-

Strong oxidizers like KMnO₄ cause decomposition, reducing yield.

Industrial-Scale Production Considerations

Solvent Recovery and Waste Management

Process Intensification Strategies

-

Continuous Flow Reactors : Microreactors enhance heat transfer during exothermic chlorosulfonation, minimizing side reactions.

-

Automated pH Control : Maintains reaction milieu at pH 1–2, critical for sulfonyl chloride stability.

Purification and Quality Control

Recrystallization Protocols

化学反应分析

Types of Reactions

Isoquinoline-5-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.

Hydrolysis: It can hydrolyze in the presence of water to form isoquinoline-5-sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.

Solvents: Aprotic solvents like dichloromethane and ethyl acetate are often used.

Conditions: Reactions are typically carried out at controlled temperatures to ensure high yields and purity.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

Isoquinoline-5-sulfonic Acid: Formed from hydrolysis reactions.

科学研究应用

Pharmaceutical Applications

Isoquinoline-5-sulfonyl chloride hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Synthesis of PKA Inhibitors : It has been identified as a precursor for synthesizing protein kinase A (PKA) inhibitors, which are crucial in cancer therapy and other diseases .

- Cerebrovascular Disorder Treatments : The compound is known to be involved in the synthesis of therapeutic agents that target cerebrovascular disorders such as cerebral infarction and hemorrhage. Specifically, derivatives of isoquinoline-5-sulfonyl chloride have shown promise as vasospasm inhibitors .

Enzyme Inhibition Studies

Isoquinoline derivatives, including this compound, have been studied for their potential to inhibit various enzymes:

- CYP450 Inhibitors : The compound exhibits inhibitory effects on certain cytochrome P450 enzymes, which are vital for drug metabolism. This property can influence the pharmacokinetics of co-administered drugs and is significant for understanding drug interactions .

Synthetic Chemistry

The sulfonyl chloride functional group in this compound allows it to react with various nucleophiles, leading to the formation of diverse chemical derivatives:

- Synthesis of Sulfonamides : The compound can be used to synthesize sulfonamide derivatives by reacting with amines. These derivatives often exhibit enhanced biological activity compared to their precursors.

- One-Pot Synthesis Reactions : Researchers have developed efficient one-pot synthesis methods using this compound, minimizing purification steps and improving yield.

Case Studies and Research Findings

Several studies highlight the utility of this compound in drug development:

作用机制

The mechanism of action of isoquinoline-5-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, forming stable sulfonamide bonds. This reactivity is utilized in the synthesis of biologically active compounds that can interact with specific molecular targets and pathways, such as Rho kinase inhibition, which leads to vasodilation and improved blood flow .

相似化合物的比较

Key Structural and Physicochemical Differences

The table below summarizes critical differences between Isoquinoline-5-sulfonyl chloride hydrochloride and its analogs:

Stability and Handling

- This compound requires storage at -20°C to prevent hydrolysis of the sulfonyl chloride group .

- Analogs with electron-withdrawing substituents (e.g., fluorine) exhibit greater stability under ambient conditions compared to methyl-substituted variants .

生物活性

Isoquinoline-5-sulfonyl chloride hydrochloride (CAS 105627-79-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, particularly in the context of its role as an intermediate in pharmaceutical synthesis.

Molecular Structure:

- Molecular Formula: CHClNOS

- Molecular Weight: 264.13 g/mol

- Melting Point: Not specified

- Boiling Point: Not specified

Key Characteristics:

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Topological Polar Surface Area: 55.4 Ų

- Log P (Octanol-Water Partition Coefficient): Varies by method, indicating moderate lipophilicity .

Synthesis

This compound is synthesized from isoquinoline-5-sulfonic acid through a reaction with thionyl chloride. The process typically involves refluxing the acid with thionyl chloride in the presence of a solvent such as dimethylformamide (DMF). The resulting product can be purified through recrystallization techniques to reduce impurities, which is crucial for pharmaceutical applications .

Biological Activity

Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The specific biological activities of this compound have been investigated in various studies:

- Inhibition of Enzymes:

- Role in Drug Synthesis:

- Antiviral Activity:

Case Studies and Research Findings

Several studies have highlighted the biological significance of isoquinoline derivatives:

常见问题

Q. What methodologies validate its stability under physiological conditions for drug discovery applications?

- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C). Monitor degradation via HPLC and LC-MS/MS. Collaborate with pharmacologists to assess bioactivity retention in cell-based assays .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) in publications?

- Methodological Answer : Include raw data in supplementary materials with detailed acquisition parameters (e.g., solvent, temperature). Use statistical tools (e.g., Principal Component Analysis) to highlight outliers and discuss potential causes (e.g., impurities, tautomerism) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD₅₀ values. Use ANOVA to compare toxicity across species or exposure routes. Reference established protocols from journals like Toxicological Sciences .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility when reporting synthetic protocols?

Q. What ethical guidelines govern the use of this compound in animal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。